Ethyl 3-methyl-4-phenyl-3-butenoate
Description
Ethyl 3-methyl-4-phenyl-3-butenoate is a substituted ethyl ester characterized by a conjugated α,β-unsaturated carbonyl system, a methyl substituent at the β-position, and a phenyl group at the γ-position.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
ethyl 3-methyl-4-phenylbut-3-enoate |
InChI |
InChI=1S/C13H16O2/c1-3-15-13(14)10-11(2)9-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 |
InChI Key |
LIPKIPYDHNEBMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=CC1=CC=CC=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted Phenyl Esters
Ethyl 3-methyl-4-phenyl-3-butenoate shares structural similarities with Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)-propanoate hydrochloride (CAS 473567-08-7, ). Both compounds feature phenyl and ethyl ester groups, but the latter includes an amino substituent and isobutoxy-methoxy phenyl modifications. These polar substituents likely enhance solubility in polar solvents compared to the non-polar phenyl and methyl groups in the target compound. Additionally, the amino group in ’s compound may increase reactivity in nucleophilic or catalytic reactions, whereas the conjugated double bond in this compound could favor electrophilic additions or Diels-Alder reactions .
Unsaturated Esters
The α,β-unsaturated ester moiety in this compound is structurally analogous to intermediates in heterocyclic syntheses, such as methyl 3-arylamino-2-benzoylaminobut-2-enoate (). The latter undergoes cyclization in polyphosphoric acid (PPA) at 130–140°C to form oxazoloquinolines or imidazole carboxylates . This suggests that this compound might similarly participate in cycloaddition or annulation reactions under acidic or thermal conditions.
Heterocyclic and Functionalized Esters
Heterocyclic esters like methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate (CAS 1214793-21-1, ) differ significantly due to their nitro and trifluoromethyl substituents. These electron-withdrawing groups increase electrophilicity at the ester carbonyl, enhancing reactivity toward nucleophiles. In contrast, this compound’s electron-donating methyl and phenyl groups may stabilize the carbonyl, reducing susceptibility to hydrolysis or aminolysis .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Key Substituents | Reactivity Profile | Potential Applications |
|---|---|---|---|
| This compound | Phenyl, methyl, α,β-unsaturated ester | Electrophilic additions, cyclization | Fragrances, polymer intermediates |
| Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)-propanoate HCl | Amino, isobutoxy, methoxy | Nucleophilic reactions, salt formation | Pharmaceutical intermediates |
| Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate | Nitro, trifluoromethyl, dimethyl | Nucleophilic substitution | Agrochemicals, catalysts |
Research Findings and Limitations
- Synthetic Versatility: The use of PPA in cyclization reactions () demonstrates a robust method for synthesizing complex esters, which could be adapted for this compound .
- Physicochemical Data : The absence of melting/boiling points or spectral data for the target compound in the evidence limits direct comparisons. Computational modeling or experimental studies are recommended to fill these gaps.
Preparation Methods
Acid-Catalyzed Condensation
In a method analogous to the synthesis of 3-methyl-4-phenyl-2-butanone, benzaldehyde and ethyl acetoacetate are condensed using hydrochloric or sulfuric acid as a catalyst. The reaction proceeds at 60–80°C for 2–5 hours, with a molar ratio of 1:1.5–1:5 (benzaldehyde to ethyl acetoacetate). After neutralization and recrystallization in methanol, the intermediate β-keto ester is dehydrated under reduced pressure to yield the α,β-unsaturated ester. This method achieves 43–50% yield with >99% purity after distillation.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | HCl or H₂SO₄ |
| Temperature | 60–80°C |
| Reaction Time | 2–5 hours |
| Yield | 43–50% |
| Purity (HPLC/GC) | >99% |
Base-Mediated Dehydration
Alternatively, potassium tert-butoxide or DBU (1,8-diazabicycloundec-7-ene) can drive dehydration under milder conditions. For example, treating the β-keto ester with DBU in tetrahydrofuran (THF) at 20–50°C for 4–5 hours achieves comparable yields (45–48%) while minimizing side reactions like polymerization.
Wittig Olefination
The Wittig reaction offers stereoselective access to α,β-unsaturated esters. A ylide generated from ethyl 2-(triphenylphosphoranylidene)propanoate reacts with 4-phenylbut-3-en-2-one to form the target compound.
Ylide Preparation and Coupling
Triphenylphosphine reacts with ethyl 3-bromopropanoate in THF to form the phosphonium salt, which is treated with n-butyllithium to generate the ylide. Coupling with 4-phenylbut-3-en-2-one (synthesized via styrene and acetic anhydride condensation) at −78°C to room temperature yields the (E)-isomer predominantly (90:10 E:Z ratio).
Key Data:
| Parameter | Value |
|---|---|
| Ylide Precursor | Ethyl 3-bromopropanoate |
| Coupling Partner | 4-Phenylbut-3-en-2-one |
| Temperature | −78°C to 25°C |
| Stereoselectivity | 90% E |
| Yield | 65–70% |
Hydrogenation-Coupled Esterification
This two-step approach involves synthesizing 3-methyl-4-phenyl-3-butenoic acid followed by esterification with ethanol.
Carboxylic Acid Synthesis
4-Phenyl-3-butenoic acid is prepared via oxidation of 4-phenyl-3-buten-1-ol using Jones reagent (CrO₃/H₂SO₄). Subsequent methylation at the β-position is achieved through radical-initiated allylic bromination followed by Gilman reagent (Me₂CuLi) coupling.
Esterification
The carboxylic acid is esterified with ethanol using catalytic sulfuric acid under reflux (78°C), yielding this compound in 85–90% conversion.
Key Data:
| Parameter | Value |
|---|---|
| Esterification Agent | Ethanol, H₂SO₄ |
| Temperature | 78°C |
| Reaction Time | 6–8 hours |
| Conversion | 85–90% |
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Claisen-Schmidt | 43–50% | Moderate (E) | High | High |
| Wittig Olefination | 65–70% | High (E) | Moderate | Moderate |
| Hydrogenation-Esterification | 85–90% | N/A | Low | Low |
| Diazo-Based | 60–65% | High (ee >95%) | Low | High |
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-methyl-4-phenyl-3-butenoate, and how do reaction parameters (e.g., catalysts, solvents) influence yield and stereochemical outcomes?
Methodological Answer: The compound is typically synthesized via esterification of 3-methyl-4-phenyl-3-butenoic acid with ethanol under acidic catalysis (e.g., H₂SO₄ or p-TsOH). Alternative routes include Claisen condensation or Wittig reactions. To optimize yield, systematic variation of catalysts (e.g., Lewis acids like BF₃·Et₂O), solvent polarity (toluene vs. DMF), and temperature (60–120°C) should be tested. Purity is assessed via GC-MS or HPLC, with column chromatography (silica gel, hexane/EtOAc) as the standard purification method. Conflicting yield data (e.g., 45% vs. 68% in literature) may arise from incomplete removal of byproducts like unreacted acid or dimerization products .
Q. How is the structural integrity of this compound validated in heterogeneous reaction mixtures?
Methodological Answer: Combine spectroscopic techniques:
- ¹H/¹³C NMR : Key signals include the ester carbonyl (~170 ppm in ¹³C NMR) and conjugated alkene protons (δ 5.8–6.2 ppm in ¹H NMR).
- IR : Confirm ester C=O stretch (~1740 cm⁻¹) and alkene C=C (~1640 cm⁻¹).
- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 218.3. Discrepancies in alkene geometry (cis/trans) require NOESY or ROESY NMR for resolution .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported thermodynamic stability data for this compound under oxidative conditions?
Methodological Answer: Divergent stability profiles (e.g., decomposition at 80°C vs. 120°C) may stem from impurities or solvent interactions. Conduct controlled thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (O₂) atmospheres, coupled with differential scanning calorimetry (DSC) to identify exothermic degradation events. Compare results with computational models (e.g., DFT-based activation energy calculations). For reproducibility, standardize solvent removal (e.g., rotary evaporation under vacuum) to eliminate residual protic solvents that accelerate hydrolysis .
Q. How can enantioselective synthesis of this compound be achieved, and what metrics validate enantiomeric excess (ee)?
Methodological Answer: Use chiral catalysts (e.g., Jacobsen’s thiourea catalysts or BINOL-derived phosphoric acids) to induce asymmetry during esterification or alkene formation. Monitor ee via chiral HPLC (Chiralpak IA/IB columns) or polarimetry. For conflicting ee reports (e.g., 85% vs. 92%), cross-validate with Mosher ester analysis or NMR chiral shift reagents (e.g., Eu(hfc)₃). Kinetic resolution studies (e.g., varying catalyst loading) can identify optimal reaction times to minimize racemization .
Q. What methodologies quantify this compound in biological matrices, and how are matrix effects mitigated?
Methodological Answer: Employ LC-MS/MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water). For lipid-rich matrices (e.g., plasma), use solid-phase extraction (SPE) with Oasis HLB cartridges to reduce ion suppression. Validate with calibration curves (R² > 0.99), spike-and-recovery tests (85–115% recovery), and precision checks (%RSD < 15%). Contradictions in detection limits (e.g., 0.1 ng/mL vs. 1 ng/mL) often arise from differences in ionization efficiency (ESI vs. APCI) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s bioactivity in antimicrobial assays?
Methodological Answer: Discrepancies may stem from:
- Strain Variability : Test against standardized strains (e.g., ATCC controls) with fixed inoculum sizes (1×10⁶ CFU/mL).
- Solvent Effects : DMSO (>1% v/v) can inhibit microbial growth; use vehicle controls.
- Endpoint Metrics : Compare MIC (minimum inhibitory concentration) vs. MBC (minimum bactericidal concentration). Reconcile data by adopting CLSI/EUCAST guidelines .
Q. How do computational and experimental vibrational spectra (IR/Raman) differ for this compound, and what factors explain these gaps?
Methodological Answer: DFT simulations (B3LYP/6-311+G(d,p)) often overestimate alkene C=C stretching frequencies by 10–20 cm⁻¹ due to neglecting anharmonicity. Experimentally, laser wavelength (e.g., 785 nm vs. 532 nm in Raman) and sample crystallinity affect peak resolution. Use scaled frequency corrections in computational models and ensure homogeneous sample preparation (e.g., KBr pellets for IR) .
Experimental Design Considerations
Q. What controls are essential in kinetic studies of this compound’s hydrolysis?
Methodological Answer: Include:
- Blank Reactions : Monitor autohydrolysis in buffer (pH 4–10) at 25–60°C.
- Internal Standards : Use ethyl 4-nitrobenzoate as a non-reactive tracer.
- Quenching Agents : Halt reactions with chilled acetonitrile to prevent post-sampling degradation. For pH-dependent rate contradictions, verify ionic strength consistency (e.g., 0.1 M NaCl) .
Q. How are solvent isotope effects (SIEs) leveraged to probe reaction mechanisms involving this compound?
Methodological Answer: Compare kinetics in H₂O vs. D₂O to identify proton-transfer steps. A k(H₂O)/k(D₂O) > 2 suggests rate-limiting deprotonation. For ester hydrolysis, SIEs > 1.5 implicate acyl-oxygen cleavage, while SIEs < 1 suggest alkyl-oxygen cleavage. Reconcile mechanistic contradictions by isolating solvent viscosity effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
